3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride
Description
3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride is a halogenated pyridine derivative with a unique substitution pattern. Its structure includes amino (-NH₂), bromo (-Br), chloro (-Cl), and hydroxyl (-OH) functional groups on the pyridine ring, with a hydrochloride salt enhancing its stability and solubility. However, detailed pharmacological data for this specific compound remain sparse in publicly available literature.
Properties
Molecular Formula |
C5H5BrCl2N2O |
|---|---|
Molecular Weight |
259.91 g/mol |
IUPAC Name |
3-amino-5-bromo-2-chloro-1H-pyridin-4-one;hydrochloride |
InChI |
InChI=1S/C5H4BrClN2O.ClH/c6-2-1-9-5(7)3(8)4(2)10;/h1H,8H2,(H,9,10);1H |
InChI Key |
AIXGXHHGRSUWRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)Cl)N)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence and Conditions
This method begins with 3-bromo-4-chloro-5-nitropyridine as the starting material. The nitro group is reduced to an amine using iron powder and ammonium chloride in a mixed ethanol/water solvent system at 80°C.
Steps:
-
Reduction:
Mechanistic Insight:
The iron-mediated reduction converts the nitro group (-NO₂) to an amine (-NH₂) through sequential electron transfer, with NH₄Cl acting as a proton source.
Advantages:
-
High selectivity for nitro reduction without affecting bromine or chlorine substituents.
-
Scalable to industrial production with minimal byproducts.
Bromination-Chlorination-Amination Cascade
Sequential Functionalization of Pyridine
This route involves bromination and chlorination of a pyridine precursor, followed by amination.
Steps:
-
Bromination:
-
Chlorination:
-
Amination:
-
Reagent: Ammonia or ammonium hydroxide under pressurized conditions.
-
Yield:
Industrial Data:
| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bromination | 0–25 | 0.5 | 87 | 98.1 |
| Chlorination | 80–120 | 6–8 | 94 | 98.2 |
Challenges:
-
Requires strict temperature control during chlorination to avoid side reactions.
One-Pot Multi-Step Synthesis
Streamlined Industrial Production
A patented approach combines bromination and chlorination in a single reactor, optimizing bromine utilization.
Steps:
Conditions:
-
Temperature: 30–50°C.
-
Time: 5–14 hours.
Yield:
Production Metrics:
| Parameter | Value |
|---|---|
| Average Yield | 97.81% |
| Purity | 98.06% |
| Bromine Utilization | 96.69% |
Advantages:
-
Reduces solvent waste and operational steps.
-
Suitable for large-scale manufacturing.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Hazard Profile |
|---|---|---|---|
| Nitro Reduction | 72 | Moderate | Low |
| Bromination-Chlorination | 60 | High | Moderate |
| Diazotization | 68 | Low | High |
| One-Pot Synthesis | 98 | High | Low |
Key Findings:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound’s bromine and chlorine atoms undergo nucleophilic substitutions under controlled conditions. The bromo group shows higher reactivity compared to the chloro substituent due to its lower bond dissociation energy and larger atomic radius, making it more susceptible to displacement.
| Reaction Site | Reagents/Conditions | Products | Key Applications |
|---|---|---|---|
| 5-Bromo position | Amines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMF, DMSO) at 60-80°C | 5-Amino derivatives | Synthesis of kinase inhibitors |
| 2-Chloro position | Thiols/thioureas with Cu(I) catalysis | 2-Thioether analogs | Prodrug development |
The amino group at position 3 directs electrophilic attacks to specific ring positions through resonance effects, while the hydroxyl group at position 4 can act as a hydrogen-bond donor, influencing reaction regioselectivity .
Suzuki-Miyaura Cross-Coupling Reactions
The bromo substituent participates in palladium-catalyzed cross-couplings for biaryl synthesis. This reaction expands the compound’s utility in creating complex heterocyclic systems.
| Catalytic System | Boronic Acid Partners | Product Features |
|---|---|---|
| Pd(PPh₃)₄/K₂CO₃ in THF/H₂O | Aryl, heteroaryl boronic acids | Extended π-conjugated systems |
| PdCl₂(dppf)/CsF in DME | Vinyl boronic esters | Stereoselective alkenylation |
These couplings occur at the 5-bromo position with >80% efficiency in optimized systems, enabling access to drug candidates targeting G-protein-coupled receptors.
Acid-Base Reactions and Salt Formation
The hydroxyl group (pKa ~8.5) and amino group (pKa ~4.5) undergo protonation/deprotonation, enabling pH-dependent solubility modulation and salt formation with pharmaceutical counterions.
| Functional Group | Reaction | Products |
|---|---|---|
| 4-Hydroxyl | Deprotonation with NaOH | Water-soluble sodium salt |
| 3-Amino | Protonation with HCl | Hydrochloride salt (improved crystallinity) |
The hydrochloride salt form enhances thermal stability (decomposition point >200°C) compared to the free base .
Coordination Chemistry
The compound acts as a polydentate ligand, forming coordination complexes with transition metals through its amino and hydroxyl groups.
| Metal Ion | Coordination Mode | Complex Properties |
|---|---|---|
| Cu(II) | N,O-chelation | Square-planar geometry, catalytic oxidation activity |
| Fe(III) | Bridging hydroxyl groups | Magnetic nanoparticles |
These complexes show promise in catalytic C–H activation and materials science applications .
Electrophilic Aromatic Substitution
Though less common due to electron-withdrawing halogen substituents, directed electrophilic substitutions occur at activated ring positions.
| Electrophile | Position | Products |
|---|---|---|
| HNO₃/H₂SO₄ | Para to hydroxyl | Nitro derivatives |
| Ac₂O/H₂SO₄ | Ortho to amino | Acetylated analogs |
These reactions require vigorous conditions (100–120°C) and produce moderate yields (~40–60%).
Reaction Optimization Considerations
-
Solvent Effects : DMF enhances nucleophilic substitutions but may lead to N-demethylation side reactions at elevated temperatures.
-
Catalyst Loading : Pd-based couplings require 2–5 mol% catalyst for optimal turnover without metal leaching.
-
Protection Strategies : Temporary protection of the hydroxyl group (e.g., silylation) improves reaction selectivity in multi-step syntheses .
This systematic reactivity profile establishes 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride as a versatile intermediate for constructing pharmacologically active molecules and functional materials. Further studies should explore its photochemical reactivity and biocatalytic transformation potential.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride is C_5H_4BrClN_2O, with a molecular weight of approximately 225.47 g/mol. The compound features a pyridine ring substituted with an amino group, a bromo group, a chloro group, and a hydroxyl group at the 4-position. These functional groups enable diverse interactions with biological molecules, making it a subject of interest in drug discovery and development.
Antimicrobial Activity
Research has indicated that 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing potential effectiveness in inhibiting growth. The presence of the amino and hydroxyl groups allows for hydrogen bonding with microbial targets, enhancing its efficacy as an antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it can modulate enzyme activities and receptor functions involved in cancer cell proliferation. For instance, it has been shown to induce apoptosis in cancer cells by increasing the levels of caspases, which are critical for programmed cell death .
A notable case study demonstrated that in xenograft models using A549 lung cancer cells, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups . Furthermore, when combined with traditional chemotherapeutics such as cisplatin, it exhibited synergistic effects, enhancing overall antitumor efficacy.
Synthetic Chemistry
In synthetic chemistry, 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride serves as a versatile intermediate for the synthesis of various bioactive compounds. Its ability to undergo further chemical transformations makes it valuable in developing new pharmaceuticals. The compound can be synthesized through multi-step reactions starting from simpler pyridine derivatives, involving specific conditions such as temperature control and pH adjustments to optimize yield and purity.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, bromo, and chloro substituents, along with the hydroxyl group, contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Key Observations :
- The hydrochloride salt in the target compound significantly improves aqueous solubility compared to non-salt analogs, making it more suitable for biological testing .
Analytical and Stability Comparisons
For example:
- Amitriptyline hydrochloride exhibits >98% stability in solution over 24 hours under refrigerated conditions .

- Recovery rates for hydrochlorides in RP-HPLC methods often exceed 95% accuracy .

These findings imply that the target compound could be analyzed using validated RP-HPLC protocols, though method optimization for its specific functional groups would be necessary.
Biological Activity
3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride has the molecular formula and a molecular weight of approximately 225.47 g/mol. The compound features a pyridine ring with an amino group, a bromo group, a chloro group, and a hydroxyl group at the 4-position, contributing to its unique reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent. The mechanism behind this activity is believed to involve the interaction of the compound with microbial enzymes or cell membranes, disrupting vital processes necessary for microbial survival.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways. For example, it has been shown to affect cell cycle regulation and promote cell death in various cancer cell lines, making it a candidate for further development as an anticancer drug .
The biological activity of 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of functional groups allows for interactions with enzymes, potentially inhibiting their activity.
- Receptor Binding : The compound may bind to specific receptors, modulating their function and influencing cellular responses.
- Oxidative Stress Induction : It may increase oxidative stress within cells, leading to apoptosis in cancer cells .
Synthesis Methods
The synthesis of 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride typically involves multi-step reactions starting from simpler pyridine derivatives. Key steps may include:
- Bromination : Introducing the bromo group onto the pyridine ring.
- Chlorination : Adding the chloro group at the appropriate position.
- Amination : Incorporating the amino group through nucleophilic substitution.
- Hydroxylation : Adding the hydroxyl group to complete the synthesis.
These steps require careful control of reaction conditions such as temperature and pH to optimize yield and purity.
Study on Antimicrobial Activity
In a study published in Molecules, researchers evaluated the antimicrobial efficacy of various pyridine derivatives including 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant inhibition zones compared to control groups, highlighting its potential as an effective antimicrobial agent .
Anticancer Research
A recent investigation focused on the cytotoxic effects of 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride on breast cancer cell lines (MCF-7). The study found that treatment with this compound led to a dose-dependent reduction in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry analysis .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride, we can compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Amino-3-bromo-2-chloropyridine | 1204231-59-3 | 0.80 |
| 5-Bromo-2-chloro-pyridin-3-amines | 1354021-09-2 | 0.88 |
| 3-Amino-6-morpholin-pyridazine | 58872999 | 0.85 |
The distinct substitution pattern on the pyridine ring in 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride contributes to its unique chemical reactivity and biological properties compared to these similar compounds.
Q & A
Q. What are the standard synthetic routes for 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves halogenation and amination of pyridine derivatives. For example:
- Step 1 : Bromination of a pyridin-4-ol precursor using reagents like PBr₃ or NBS, followed by chlorination at the 2-position with SOCl₂ or Cl₂ gas under controlled conditions .
- Step 2 : Amination via nucleophilic substitution or catalytic coupling (e.g., Buchwald-Hartwig) to introduce the amino group at the 3-position .
- Optimization : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reagents significantly impact yield. Purity is enhanced via recrystallization in ethanol/water mixtures or column chromatography .
Table 1 : Key Reaction Parameters and Outcomes
| Step | Reagents | Temperature (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Bromination | PBr₃ | 80–90 | DCM | 75–85 | >90 |
| Chlorination | SOCl₂ | 60–70 | Toluene | 70–80 | >85 |
| Amination | NH₃/MeOH | 100–120 | DMF | 60–70 | >80 |
Q. Which analytical techniques are most effective for characterizing this compound, and how do they address structural confirmation and purity assessment?
Methodological Answer:
- Structural Confirmation :
-
¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm; amine protons at δ 5.0–6.0 ppm) .
-
High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₅H₆BrCl₂N₂O).
- Purity Assessment :
-
HPLC : Detects impurities at levels <0.1% using C18 columns and UV detection at 254 nm .
-
Melting Point : Consistency with literature values (e.g., 208–210°C for analogous bromopyridines) .
Table 2 : Analytical Techniques and Parameters
Technique Purpose Key Parameters NMR Structural elucidation DMSO-d6 solvent, 400 MHz HPLC Purity Acetonitrile/water gradient, 1 mL/min flow HRMS Formula confirmation ESI+ mode, 70 eV ionization
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) when confirming the structure of this compound?
Methodological Answer: Contradictions often arise from isotopic interference or solvent artifacts. Strategies include:
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT simulations for chemical shifts) .
- Isotopic Pattern Analysis : Use HRMS to distinguish between [M+H]⁺ and isotopic clusters (e.g., ⁷⁹Br vs. ⁸¹Br) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
Q. What are the key considerations in designing stability studies under varying environmental conditions?
Methodological Answer: Stability is assessed via:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .
- pH-Dependent Stability : Test solubility and decomposition in buffers (pH 1–12) to simulate biological or storage conditions .
- Analytical Monitoring : Use HPLC-MS to track degradation kinetics and identify byproducts (e.g., dehalogenation or oxidation) .
Q. How can computational modeling predict reactivity or interactions, aiding in synthesis or application studies?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates reaction pathways (e.g., activation energy for bromination) and predicts regioselectivity .
- Molecular Docking : Screens potential biological targets (e.g., kinase inhibitors) by simulating binding affinities with the compound’s pharmacophore .
- Solvent Interaction Models : Predict solubility parameters using COSMO-RS to optimize reaction solvents .
Data Contradiction Analysis
Example : Discrepancies in melting points between batches may arise from polymorphic forms or residual solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


